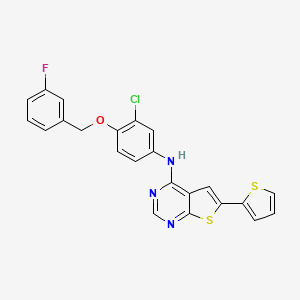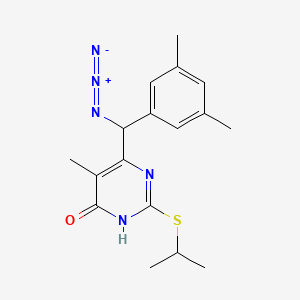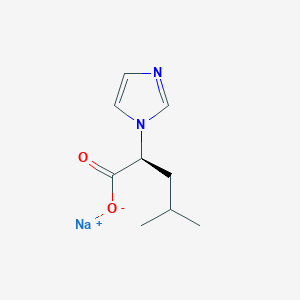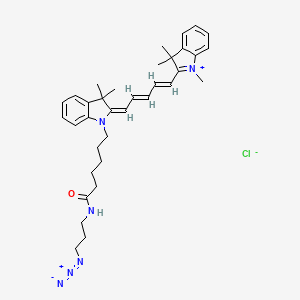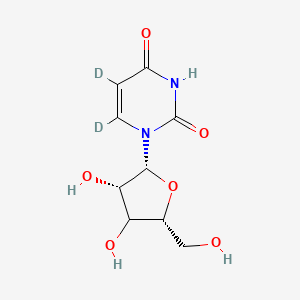
Uridine-d2-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-d2-1, also known as 1-β-D-Ribofuranosyluracil-d2, is a deuterium-labeled form of uridine. Uridine is a pyrimidine nucleoside composed of uracil and ribose. It is a key component of ribonucleic acid (RNA) and plays a crucial role in various biological processes, including RNA synthesis and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine-d2-1 involves the incorporation of deuterium atoms into the uridine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the catalytic hydrogenation of uridine in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the incorporation of deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine-d2-1 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of deuterium gas.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various uracil and ribose derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Uridine-d2-1 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of uridine and its derivatives.
Biology: Studied for its role in RNA synthesis and metabolism. It is also used in research on RNA editing and modification.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a component of antiviral drugs.
Industry: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles
Wirkmechanismus
Uridine-d2-1 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it pairs with adenosine during RNA synthesis. The deuterium atoms in this compound can influence the stability and conformation of RNA molecules, potentially affecting their function. Additionally, this compound can be phosphorylated to form uridine-5’-monophosphate, which is involved in nucleotide biosynthesis and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Uridine: The non-deuterated form of Uridine-d2-1, widely studied for its role in RNA synthesis and metabolism.
Cytidine: Another pyrimidine nucleoside, similar in structure to uridine but with a cytosine base instead of uracil.
Thymidine: A nucleoside found in DNA, where it pairs with adenine.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which can enhance the stability and alter the metabolic pathways of the compound. This makes it valuable in research applications, particularly in studies involving mass spectrometry and the development of deuterated drugs .
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
246.21 g/mol |
IUPAC-Name |
5,6-dideuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1D,2D |
InChI-Schlüssel |
DRTQHJPVMGBUCF-USKXDOFDSA-N |
Isomerische SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)[2H] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




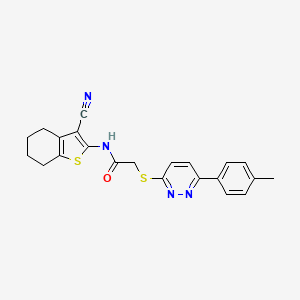
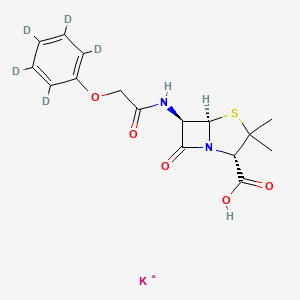
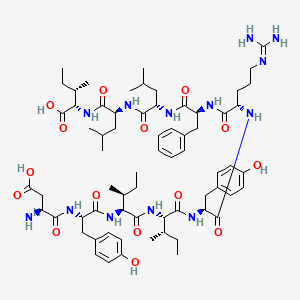
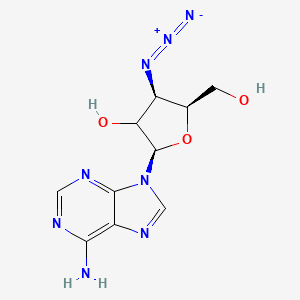


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
